molecular formula C16H19N5O3S B2933719 Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate CAS No. 1251589-79-3

Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate

Cat. No. B2933719
CAS RN: 1251589-79-3
M. Wt: 361.42
InChI Key: VLNSERNPDJYZME-UHFFFAOYSA-N
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Description

This compound is a chemical derivative that has been studied for its potential applications . It is a complex organic compound that contains several functional groups, including an ethyl group, a piperazine ring, a carbonyl group, and an isothiazole ring.


Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features. These include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an isothiazole ring, which is a five-membered ring containing a nitrogen atom and a sulfur atom . The compound also contains a carbonyl group (C=O) and an ethyl group (C2H5).

Scientific Research Applications

Thiazole-aminopiperidine Hybrid Analogues for Tuberculosis

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, certain compounds showed promising antituberculosis activity and low cytotoxicity, indicating potential as novel therapeutic agents for tuberculosis treatment (Jeankumar et al., 2013).

Antimicrobial Activity of Pyridine Derivatives

New pyridine derivatives have been synthesized and tested for their antimicrobial properties. These compounds, including Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate, displayed variable and modest activity against investigated bacterial and fungal strains, contributing valuable insights into the design of novel antimicrobial agents (Patel et al., 2011).

Hybrid Molecules with Antimicrobial Activities

Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various heterocyclic nuclei, demonstrated antimicrobial, antilipase, and antiurease activities. These studies highlight the compound's role in developing new antimicrobial agents with additional beneficial properties (Başoğlu et al., 2013).

Hypoglycemic Agents Activating GK and PPARγ

Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, a derivative within this chemical class, was identified as a potent dual-acting hypoglycemic agent. It activates glucokinase (GK) and PPARγ, showing significant efficacy in lowering glucose levels in mice after oral glucose loading, suggesting potential applications in diabetes management (Song et al., 2011).

Novel Insecticides Based on Serotonergic Ligand

The compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), closely related to the class of compounds including this compound, was investigated as a lead compound for novel insecticides. Its derivatives showed promising growth-inhibiting and larvicidal activities against armyworm, pointing to potential applications in agricultural pest management (Cai et al., 2010).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, its potential biological activities, and its safety and hazards. This could lead to a better understanding of this compound and its potential applications .

properties

IUPAC Name

ethyl 4-(4-amino-3-pyridin-2-yl-1,2-thiazole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-2-24-16(23)21-9-7-20(8-10-21)15(22)14-12(17)13(19-25-14)11-5-3-4-6-18-11/h3-6H,2,7-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNSERNPDJYZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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